7-chloro-2H,3H,4H,5H-[1,4]oxazepino[6,7-h]quinolin-3-one
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Overview
Description
7-chloro-2H,3H,4H,5H-[1,4]oxazepino[6,7-h]quinolin-3-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2H,3H,4H,5H-[1,4]oxazepino[6,7-h]quinolin-3-one typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of a suitable quinoline derivative with an appropriate oxazepine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2H,3H,4H,5H-[1,4]oxazepino[6,7-h]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-quinoline derivatives, while reduction can produce hydroquinoline analogs.
Scientific Research Applications
7-chloro-2H,3H,4H,5H-[1,4]oxazepino[6,7-h]quinolin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-chloro-2H,3H,4H,5H-[1,4]oxazepino[6,7-h]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-chloro-2H-1,4-benzothiazin-3(4H)-one: This compound shares a similar core structure but contains a sulfur atom instead of an oxygen atom.
2-chloroquinoline-3-carbaldehyde: Another related compound with a quinoline core and a chloro substituent.
Uniqueness
7-chloro-2H,3H,4H,5H-[1,4]oxazepino[6,7-h]quinolin-3-one is unique due to its specific combination of nitrogen and oxygen atoms within the heterocyclic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9ClN2O2 |
---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
7-chloro-4,5-dihydropyrido[3,2-i][1,4]benzoxazepin-3-one |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-4-7-5-15-10(16)6-17-12(7)11-8(9)2-1-3-14-11/h1-4H,5-6H2,(H,15,16) |
InChI Key |
GEUIWEWCPBIFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C3C=CC=NC3=C2OCC(=O)N1)Cl |
Origin of Product |
United States |
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